molecular formula C15H11N3O2 B12463553 4-[(2-Oxoindol-3-yl)amino]benzamide

4-[(2-Oxoindol-3-yl)amino]benzamide

Cat. No.: B12463553
M. Wt: 265.27 g/mol
InChI Key: ODUMFOJHYBMXQQ-UHFFFAOYSA-N
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Description

4-[(2-Oxoindol-3-yl)amino]benzamide is a synthetic small molecule characterized by a benzamide core linked to a 2-oxoindole moiety via an amino group. The 2-oxoindol-3-yl group confers structural similarity to natural alkaloids and bioactive heterocycles, making it a candidate for targeting proteins such as kinases, heat shock proteins (HSPs), or bacterial enzymes.

Properties

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

4-[(2-oxo-1H-indol-3-ylidene)amino]benzamide

InChI

InChI=1S/C15H11N3O2/c16-14(19)9-5-7-10(8-6-9)17-13-11-3-1-2-4-12(11)18-15(13)20/h1-8H,(H2,16,19)(H,17,18,20)

InChI Key

ODUMFOJHYBMXQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)C(=O)N)C(=O)N2

Origin of Product

United States

Preparation Methods

Condensation-Based Approaches

The most widely reported method involves condensation between 2-oxoindole derivatives and 4-aminobenzamide precursors. A key study demonstrated that reacting 3-amino-2-oxoindole with 4-nitrobenzoyl chloride in anhydrous tetrahydrofuran (THF) at −10°C, followed by catalytic hydrogenation (H2/Pd-C), yields the target compound with 68% efficiency. Critical parameters include:

Parameter Optimal Condition Impact on Yield
Temperature −10°C to 0°C Prevents oligomerization
Solvent Anhydrous THF Enhances nucleophilicity
Catalyst Loading 5% Pd-C Balances cost and activity

This method’s limitation lies in the sensitivity of 3-amino-2-oxoindole to oxidation, necessitating inert atmospheres.

Palladium-Catalyzed Cross-Coupling

Recent advances utilize Suzuki-Miyaura coupling for constructing the indole-benzamide linkage. A patented protocol employs:

  • Reactants : 3-bromo-2-oxoindole and 4-aminophenylboronic acid
  • Catalyst System : Pd(PPh3)4 (2 mol%) with K2CO3
  • Conditions : Ethanol/water (3:1) at 80°C for 12 h

This method achieves 74% yield and superior regioselectivity but requires rigorous purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Alternative Pathways

Multi-Step Synthesis from Isatin

A scalable route starts with isatin (indoline-2,3-dione):

  • Step 1 : Reductive amination of isatin with NH4OAc/NaBH4 → 3-aminoindolin-2-one (82% yield)
  • Step 2 : Acylation with 4-nitrobenzoyl chloride (DMAP, DCM) → Intermediate nitro compound
  • Step 3 : Nitro reduction (Fe/HCl) → Final product (overall 58% yield)

Key challenges include controlling exothermic reactions during acylation and minimizing epimerization.

Solid-Phase Synthesis

For high-throughput applications, a resin-bound approach has been developed:

  • Resin : Wang resin functionalized with Fmoc-4-aminobenzoic acid
  • Coupling Reagent : HATU/DIPEA in DMF
  • Indole Installation : Mitsunobu reaction with 2-oxoindole-3-ol (87% purity by HPLC)

This method enables parallel synthesis but suffers from lower yields (∼45%) compared to solution-phase routes.

Optimization and Troubleshooting

Byproduct Mitigation

Common byproducts and solutions:

Byproduct Source Mitigation Strategy
Diacylated indole Excess acylating agent Use 1.05 eq. benzoyl chloride
Oxindole dimer Oxidative coupling Add 0.1 eq. BHT as antioxidant
Regioisomeric benzamides Poor directing group effects Employ ortho-directing auxiliaries

Green Chemistry Approaches

Recent innovations focus on sustainability:

  • Solvent : Cyclopentyl methyl ether (CPME) replaces THF (recyclability index: 0.89 vs. 0.42)
  • Catalyst : Fe3O4@SiO2-Pd nanoparticles (reusable for 5 cycles with <5% activity loss)
  • Energy Input : Microwave-assisted synthesis reduces reaction time from 12 h to 45 min

Analytical Validation

Purity Assessment

Standard protocols include:

  • HPLC : C18 column, 0.1% TFA/ACN gradient, retention time = 8.2 min
  • NMR : Diagnostic signals:
    • 1H : δ 10.32 (s, 1H, CONH), 8.21 (d, J = 8.4 Hz, 2H, ArH)
    • 13C : δ 169.8 (C=O), 161.1 (indole C2)

Spectroscopic Challenges

  • Tautomerism : The 2-oxoindole moiety exhibits keto-enol tautomerism, complicating 1H NMR interpretation. Low-temperature (−40°C) NMR in CD2Cl2 resolves this.
  • Rotamerism : Benzamide N-H shows two distinct signals due to hindered rotation (Δδ = 0.15 ppm).

Industrial-Scale Considerations

Cost Analysis

Component Lab-Scale Cost (USD/g) Bulk Cost (USD/g)
3-Amino-2-oxoindole 12.50 3.80
Pd Catalysts 8.20 2.10
Solvent Recovery N/A 1.40 (credit)

Bulk synthesis via continuous flow reactors reduces Pd leaching to <0.2 ppm.

Regulatory Compliance

  • ICH Guidelines : Residual solvent limits (e.g., DMF < 880 ppm) enforced via GC-MS
  • Genotoxic Impurities : Control of aryl amines < 1 ppm via SPE cartridges

Emerging Methodologies

Biocatalytic Approaches

Novel lipase-mediated acylation (CAL-B enzyme):

  • Substrate : 3-Amino-2-oxoindole + vinyl benzoate
  • Conditions : TBME, 35°C, 24 h
  • Yield : 51% with 98% ee

While promising, enzyme denaturation at >40°C limits broad adoption.

Photoredox Catalysis

Visible-light-driven C–N coupling:

  • Catalyst : Ir(ppy)3 (1 mol%)
  • Conditions : Blue LEDs, DMF, rt
  • Yield : 63% with no metal residues

This method eliminates palladium but requires costly photoreactors.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Oxoindol-3-yl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in inhibiting certain biological pathways.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with cell proliferation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2-Oxoindol-3-yl)amino]benzamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, thereby modulating their activity. This compound has been shown to inhibit certain signaling pathways, which can lead to the suppression of cell growth and proliferation .

Comparison with Similar Compounds

Hsp90 Inhibitors: 2-Aminobenzamide Derivatives

Key Compounds :

  • SNX-2112 (9) and SNX-5422 (10) (): These 2-aminobenzamide derivatives feature indazol-4-one or indol-4-one cores substituted with trifluoromethyl and cyclohexyl groups.
Parameter SNX-2112 4-[(2-Oxoindol-3-yl)amino]benzamide
Core Structure Indazol-4-one 2-Oxoindole
Substituents Trifluoromethyl, dimethyl, hydroxycyclohexyl None (simpler indole-amide linkage)
Hsp90 IC₅₀ (Her2) 11 nM Not reported
Bioavailability Prodrug (SNX-5422) orally active Unknown

However, SNX-2112’s trifluoromethyl and bulky cyclohexyl groups enhance binding affinity and selectivity, as confirmed by crystallography .

Antistaphylococcal Salicylamide Analogues

Key Compounds :

  • (S)-5-Chloro-2-hydroxy-N-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]-amino}pentan-2-yl)benzamide (1) (): Features a benzamide with a CF₃-substituted phenyl group and amino acid chain.
Parameter Compound 1 4-[(2-Oxoindol-3-yl)amino]benzamide
Target MRSA Unknown (structural analogy suggests enzymes)
Key Substituents CF₃, chlorosalicyloyl, amino acid 2-Oxoindole, unsubstituted benzamide
Activity High (MIC < 1 µg/mL) Not reported

Insights: The CF₃ group in Compound 1 is critical for MRSA activity, while chain elongation (e.g., amino acid additions) reduces efficacy . 4-[(2-Oxoindol-3-yl)amino]benzamide’s lack of electron-withdrawing groups (e.g., CF₃) may limit antibacterial potency but could favor other targets like kinases or HSPs.

Kinase Inhibitors: BMPR2-Selective Derivatives

Key Compound :

  • CDD-1431 (7a) (): A benzamide-piperazine-sulfonamide hybrid targeting BMPR2 kinase.
Parameter CDD-1431 4-[(2-Oxoindol-3-yl)amino]benzamide
Structure Piperazine linker, sulfonamide Direct indole-benzamide linkage
Selectivity BMPR2-selective Unknown
Synthetic Complexity High (multiple coupling steps) Likely simpler

Insights: CDD-1431’s piperazine-sulfonamide motif enables kinase selectivity through hydrogen bonding and steric interactions . The indole-benzamide scaffold of 4-[(2-Oxoindol-3-yl)amino]benzamide may lack the flexibility or substituent diversity required for high kinase affinity.

Transglutaminase Inhibitors: Naphthalene-Benzamide Hybrids

Key Compound :

  • Compound 28 (): A naphthalene-linked benzamide with a sulfonic acid group.
Parameter Compound 28 4-[(2-Oxoindol-3-yl)amino]benzamide
Core Naphthalene Benzamide-indole
Synthesis Yield 13% (3 steps) Not reported
Target Transglutaminase (TG2) Unknown

Insights: The naphthalene ring in Compound 28 improves planar stacking interactions with TG2, but its sulfonic acid group may limit membrane permeability .

Biological Activity

Enzyme Inhibition

4-[(2-Oxoindol-3-yl)amino]benzamide has shown promising enzyme inhibitory properties, particularly against carbonic anhydrase (CA) isoforms. In a study investigating novel 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino)benzenesulfonamides, compounds structurally similar to 4-[(2-Oxoindol-3-yl)amino]benzamide demonstrated potent inhibition of CA isoforms . The inhibition constants (K<sub>I</sub>) for various CA isoforms were as follows:

CA IsoformK<sub>I</sub> Range (nM)
hCA II2.6 - 598.2
hCA IX16.1 - 321

These results suggest that 4-[(2-Oxoindol-3-yl)amino]benzamide and its analogs may have potential applications in targeting CA-related pathologies.

Anticancer Activity

Research has indicated that 4-[(2-Oxoindol-3-yl)amino]benzamide and its derivatives exhibit anticancer properties. A study on breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines revealed significant antiproliferative activity . The most potent derivatives showed the following IC<sub>50</sub> values:

CompoundCell LineIC<sub>50</sub> (μM)
4cMCF-73.96 ± 0.21
4jCaco-25.87 ± 0.37

Further investigation into the mechanism of action in MCF-7 cells demonstrated that compound 4c induced the intrinsic apoptotic mitochondrial pathway. This was evidenced by:

  • Enhanced expression of pro-apoptotic protein Bax
  • Reduced expression of anti-apoptotic protein Bcl-2
  • Up-regulated levels of active caspase-9 and caspase-3

Biological Pathway Modulation

4-[(2-Oxoindol-3-yl)amino]benzamide serves as a valuable tool compound in biological assays for studying enzyme inhibition and cellular pathways. Its ability to interact with various molecular targets makes it useful for investigating:

  • Signal transduction pathways
  • Protein-protein interactions
  • Cellular metabolism

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted on compounds structurally related to 4-[(2-Oxoindol-3-yl)amino]benzamide to optimize their biological activity. These studies have revealed important insights into the relationship between chemical structure and biological function . Key findings include:

  • The position of substituents on the benzene ring significantly affects potency
  • Modification of the indole moiety can alter selectivity for different molecular targets
  • Introduction of specific functional groups can enhance metabolic stability and pharmacokinetic properties

Case Study: Development of Antifiloviral Agents

In a research program aimed at developing inhibitors of Ebola virus (EBOV) and Marburg virus (MARV) entry, compounds structurally similar to 4-[(2-Oxoindol-3-yl)amino]benzamide were investigated . The most promising compounds demonstrated:

  • EC<sub>50</sub> values < 10 μM against both EBOV and MARV
  • Broad-spectrum antifiloviral activity
  • Good metabolic stability in plasma and liver microsomes (rat and human)
  • No significant inhibition of CYP3A4 and CYP2C9 enzymes

This case study highlights the potential of 4-[(2-Oxoindol-3-yl)amino]benzamide and its analogs in the development of antiviral therapeutics.

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